molecular formula C16H16N2O B3908039 (1-ethyl-1H-imidazol-2-yl)(1-naphthyl)methanol

(1-ethyl-1H-imidazol-2-yl)(1-naphthyl)methanol

Cat. No.: B3908039
M. Wt: 252.31 g/mol
InChI Key: HBCLMIMCRYZRCE-UHFFFAOYSA-N
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Description

(1-ethyl-1H-imidazol-2-yl)(1-naphthyl)methanol, also known as NIM811, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of imidazole derivatives and has a molecular formula of C19H18N2O.

Mechanism of Action

(1-ethyl-1H-imidazol-2-yl)(1-naphthyl)methanol exerts its pharmacological effects by inhibiting the activity of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. CypD plays a critical role in the opening of the mitochondrial permeability transition pore (mPTP), which is involved in the pathogenesis of various diseases. By inhibiting CypD, this compound prevents the opening of the mPTP, which leads to the preservation of mitochondrial function and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce liver inflammation and fibrosis in HCV-infected patients. It has also been shown to protect against ischemia-reperfusion injury in various organs, including the liver, heart, and kidney. Additionally, it has been found to improve transplant outcomes by reducing ischemia-reperfusion injury and preventing graft rejection.

Advantages and Limitations for Lab Experiments

(1-ethyl-1H-imidazol-2-yl)(1-naphthyl)methanol has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, which makes it easy to obtain and purify. It also has a high degree of selectivity for CypD, which makes it a useful tool for studying the role of mPTP in various diseases. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for (1-ethyl-1H-imidazol-2-yl)(1-naphthyl)methanol research. One potential application is in the treatment of HCV infection. This compound has shown promise in reducing liver inflammation and fibrosis in HCV-infected patients, and further studies are needed to determine its efficacy as a therapeutic agent. Another potential application is in the prevention of ischemia-reperfusion injury in various organs. This compound has been shown to protect against ischemia-reperfusion injury in animal models, and further studies are needed to determine its potential in human patients. Additionally, this compound may have potential in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and cancer, which are associated with mitochondrial dysfunction. Further research is needed to determine the full extent of this compound's therapeutic potential.

Scientific Research Applications

(1-ethyl-1H-imidazol-2-yl)(1-naphthyl)methanol has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, antiviral, and immunosuppressive properties. It has shown potential in the treatment of hepatitis C virus (HCV) infection, ischemia-reperfusion injury, and transplantation.

Properties

IUPAC Name

(1-ethylimidazol-2-yl)-naphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-18-11-10-17-16(18)15(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-11,15,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLMIMCRYZRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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